The compound is identified by the CAS Number 1803600-66-9 and has been documented in chemical databases such as PubChem. It belongs to the broader class of 1,4-oxazepane derivatives, which are recognized for their utility in organic synthesis and pharmacological applications, particularly as ligands for various receptors .
The synthesis of 6-cyclobutyl-1,4-oxazepane can be achieved through several methodologies:
These methods highlight the flexibility and efficiency of synthetic routes available for producing 6-cyclobutyl-1,4-oxazepane.
The molecular structure of 6-cyclobutyl-1,4-oxazepane features a cyclobutyl group attached to the sixth carbon of the oxazepane ring. The structure can be represented using various notations:
InChI=1S/C9H17NO/c1-2-8(3-1)9-6-10-4-5-11-7-9/h8-10H,1-7H2CHASZGCGFIWUIC-UHFFFAOYSA-NC1CC(C1)C2CNCCOC2This structural information is critical for understanding the compound's reactivity and interactions with biological systems.
6-Cyclobutyl-1,4-oxazepane participates in various chemical reactions typical for heterocycles:
These reactions demonstrate the compound's versatility in organic synthesis.
The mechanism of action for compounds like 6-cyclobutyl-1,4-oxazepane often involves interaction with biological targets such as receptors. For instance, derivatives of 1,4-oxazepanes have been studied for their ability to act as dopamine D4 receptor ligands, indicating potential applications in treating neuropsychiatric disorders . The specific binding interactions are typically mediated by conformational flexibility afforded by the oxazepane ring.
6-Cyclobutyl-1,4-oxazepane is generally a liquid at room temperature. Its physical properties include:
Chemical properties include its reactivity profile in nucleophilic substitution reactions due to the presence of nitrogen and oxygen atoms in its structure .
The scientific applications of 6-cyclobutyl-1,4-oxazepane are diverse:
These applications underscore the significance of 6-cyclobutyl-1,4-oxazepane within both academic research and practical applications in pharmaceuticals and materials science.
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1
CAS No.: 51800-34-1